4-Chloroanisole

Electrophilic aromatic substitution ipso nitration Process chemistry

4-Chloroanisole (1-chloro-4-methoxybenzene, CAS 623-12-1) is a halogenated aromatic ether belonging to the para-substituted chloroanisole class, with the molecular formula C₇H₇ClO and a molecular weight of 142.58 g/mol. This compound exists as a colorless to pale-yellow liquid under standard conditions, exhibiting a melting point of -18 °C, a boiling point range of 198–202 °C, a density of 1.164 g/mL at 25 °C, and a logP value of 2.78 at 25 °C.

Molecular Formula C7H7ClO
Molecular Weight 142.58 g/mol
CAS No. 623-12-1
Cat. No. B146269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroanisole
CAS623-12-1
Synonyms4-Chloroanisole
Molecular FormulaC7H7ClO
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)Cl
InChIInChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
InChIKeyYRGAYAGBVIXNAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroanisole (CAS 623-12-1): Physicochemical Profile and Industrial Procurement Primer


4-Chloroanisole (1-chloro-4-methoxybenzene, CAS 623-12-1) is a halogenated aromatic ether belonging to the para-substituted chloroanisole class, with the molecular formula C₇H₇ClO and a molecular weight of 142.58 g/mol [1]. This compound exists as a colorless to pale-yellow liquid under standard conditions, exhibiting a melting point of -18 °C, a boiling point range of 198–202 °C, a density of 1.164 g/mL at 25 °C, and a logP value of 2.78 at 25 °C [1][2]. 4-Chloroanisole is characterized by its electron-rich aromatic ring, which is activated by the para-methoxy group but simultaneously deactivated toward oxidative addition by the electron-withdrawing chlorine substituent . This dual electronic nature confers a distinctive reactivity profile that is exploited across pharmaceutical intermediate synthesis, agrochemical precursor development, and specialty fragrance manufacturing [3].

Why 4-Chloroanisole Cannot Be Substituted by Generic Halogenated Anisoles in Critical Synthesis Pathways


Despite the superficial structural similarity within the halogenated anisole family, 4-chloroanisole exhibits mechanistically distinct reactivity that precludes direct substitution by its brominated, fluorinated, or regioisomeric analogs. Under nitration conditions, para-bromoanisole undergoes nitrodebromination, whereas para-chloroanisole experiences only reversible nitronium ion addition with minimal ipso product formation [1]. In photochemical transformations, the para-chloro derivative reacts via a mixed radical anion/radical pathway, while the meta-chloro regioisomer proceeds predominantly through aryl cation intermediates . Furthermore, catalytic hydrodehalogenation studies reveal that bromochloroanisoles convert to anisole exclusively via the corresponding chloroanisole intermediates, underscoring a halogen-dependent reactivity hierarchy that cannot be circumvented by analog substitution [2]. These divergent mechanisms translate directly into differences in yield, selectivity, and downstream impurity profiles that impact both process economics and regulatory compliance in GMP manufacturing environments.

Quantitative Differentiation of 4-Chloroanisole Against Closest Analogs: A Comparative Evidence Guide for Scientific Procurement


Nitration Pathway Divergence: 4-Chloroanisole vs. 4-Bromoanisole

Under identical nitration conditions, 4-chloroanisole and 4-bromoanisole exhibit fundamentally divergent reaction pathways that directly impact product isolation. While 4-chloroanisole undergoes reversible nitronium ion addition at the ipso position with minimal ipso product formation, 4-bromoanisole proceeds to complete nitrodebromination [1].

Electrophilic aromatic substitution ipso nitration Process chemistry

Regioisomeric Photochemical Mechanism Divergence: 4-Chloroanisole vs. 3-Chloroanisole

Photodehalogenation studies reveal that 4-chloroanisole and its meta-substituted regioisomer operate via fundamentally different intermediate pathways. 4-Chloroanisole reacts partly via a radical anion and partly by radicals, whereas 3-chloroanisole proceeds more consistently with aryl cation and aryl radical intermediates .

Photochemistry Radical intermediates Mechanistic analysis

Halogen-Dependent Hydrodehalogenation Selectivity: 4-Chloroanisole vs. Brominated Analogs

In competitive and sequential hydrodehalogenation reactions over Pd/SiO₂ catalyst, bromochloroanisoles convert to anisole exclusively via the corresponding chloroanisole intermediates, demonstrating that the C–Cl bond is retained while the C–Br bond is preferentially cleaved [1]. This reactivity hierarchy is grounded in carbon–halogen bond dissociation energies (C–Cl: ~397 kJ/mol; C–Br: ~280 kJ/mol).

Catalytic hydrodechlorination Palladium catalysis Process optimization

Catalytic Hydrodechlorination Kinetics: 4-Chloroanisole Substrate-Specific Rate Data

The size-dependent catalytic hydrodechlorination of 4-chloroanisole using AuPd nanoalloy catalysts exhibits a volcano-type activity correlation with particle size. At the optimal 3.1 ± 1.2 nm particle size, the reaction proceeds with a rate constant of k = 2.77 h⁻¹, representing a normalized activity enhancement factor of 4.0 relative to the smallest (1.2 nm) particles [1].

Heterogeneous catalysis Reaction kinetics Nanoparticle catalysis

Electronic Deactivation and Oxidative Addition Resistance

4-Chloroanisole was deliberately selected as the primary test substrate for catalytic optimization studies specifically because it is electronically deactivated toward oxidative addition, rendering it particularly reluctant to enter standard catalytic manifolds [1]. This property contrasts with more electron-deficient aryl chlorides and provides a rigorous benchmark for catalyst development.

Oxidative addition Catalytic manifold compatibility Substrate selection

High-Value Application Scenarios Where 4-Chloroanisole Outperforms Analog Substitutes


Synthesis of 2-Methyl-4-chlorophenol (Plant Growth Regulator Intermediate)

4-Chloroanisole serves as a direct precursor for 2-methyl-4-chlorophenol, a key intermediate in the synthesis of the plant growth regulator chlorflurenol (调果酸). The para-chloro substitution pattern provides the necessary regiochemical handle for subsequent methylation and hydrolysis steps that would be compromised if a bromo analog (subject to premature nitrodebromination ) or a meta-substituted regioisomer (altered photochemical pathway ) were substituted. The established synthetic route leverages the compound's stability under standard etherification and alkylation conditions [1].

Catalyst Benchmarking for Challenging Oxidative Addition Substrates

Due to its documented resistance to oxidative addition , 4-chloroanisole is an industry-standard probe substrate for evaluating novel palladium, nickel, and bimetallic catalyst systems. The well-characterized size-dependent kinetic parameters for AuPd-catalyzed hydrodechlorination (optimal k = 2.77 h⁻¹ at 3.1 nm particle size ) provide a quantitative framework for comparative catalyst screening. This application is particularly relevant for research groups developing next-generation cross-coupling catalysts that must activate traditionally unreactive C–Cl bonds.

Precursor for Specialty Fragrance and Aroma Compounds

4-Chloroanisole functions as a methoxy-aryl building block for specialty aroma compounds and fragrance precursors . The high regioselectivity conferred by the para relationship between the electron-donating methoxy group and the chloro substituent enables precise functionalization at the position para to the methoxy group . This predictable reactivity simplifies purification and improves yield consistency compared to ortho- or meta-substituted analogs, which often produce complex regioisomeric mixtures requiring costly chromatographic separation.

Pharmaceutical Intermediate for Antibiotic and Antitumor Agent Synthesis

In pharmaceutical manufacturing, 4-chloroanisole is employed as a versatile methoxy-aryl building block for synthesizing antibiotics, antitumor agents, and related bioactive molecules . The compound's resistance to unintended oxidative addition side reactions ensures that it remains intact during multi-step sequences until the precise synthetic juncture where C–Cl bond activation is desired. This property reduces the formation of dehalogenated impurities that are otherwise difficult to remove from final API preparations and can trigger out-of-specification results in regulatory batch release testing.

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